molecular formula C34H28O9 B15345027 Tetra-O-benzoyl-beta-L-rhamnopyranose

Tetra-O-benzoyl-beta-L-rhamnopyranose

Cat. No.: B15345027
M. Wt: 580.6 g/mol
InChI Key: CXIFLPXQTOOBQD-HEYZEUQUSA-N
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Description

Tetra-O-benzoyl-beta-L-rhamnopyranose is a chemical compound with the molecular formula C34H28O9. It is a derivative of L-rhamnose, a naturally occurring deoxy sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-O-benzoyl-beta-L-rhamnopyranose typically involves the benzoylation of L-rhamnoseThe reaction is carried out under controlled conditions to ensure the selective benzoylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetra-O-benzoyl-beta-L-rhamnopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetra-O-benzoyl-beta-L-rhamnopyranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of glycosides and other carbohydrate derivatives.

    Biology: Studied for its potential role in modulating biological processes due to its structural similarity to naturally occurring sugars.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of Tetra-O-benzoyl-beta-L-rhamnopyranose is primarily related to its ability to interact with biological molecules. The benzoyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, to modulate biological processes. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo selective reactions and its enhanced lipophilicity make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C34H28O9

Molecular Weight

580.6 g/mol

IUPAC Name

[(3R,4R,5S,6S)-3,4-dibenzoyloxy-5-hydroxy-6-methyloxan-2-yl] 2-benzoylbenzoate

InChI

InChI=1S/C34H28O9/c1-21-27(35)29(41-31(37)23-15-7-3-8-16-23)30(42-32(38)24-17-9-4-10-18-24)34(40-21)43-33(39)26-20-12-11-19-25(26)28(36)22-13-5-2-6-14-22/h2-21,27,29-30,34-35H,1H3/t21-,27-,29+,30+,34?/m0/s1

InChI Key

CXIFLPXQTOOBQD-HEYZEUQUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O

Origin of Product

United States

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